N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide
Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a methoxyphenyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the phenoxypropanamide moiety is often synthesized through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in these reactions are selected to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s observed activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and phenoxypropanamide analogs. Examples include:
- 3-(4-methoxyphenyl)-1,2,4-oxadiazole
- N-isopropyl-2-phenoxypropanamide
Uniqueness
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-propan-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)25(22(26)16(3)28-19-8-6-5-7-9-19)14-20-23-21(24-29-20)17-10-12-18(27-4)13-11-17/h5-13,15-16H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMICKNPNNSPDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C(C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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